Etoposide-d3

Catalog No.
S11190275
CAS No.
M.F
C29H32O13
M. Wt
591.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etoposide-d3

Product Name

Etoposide-d3

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

Molecular Formula

C29H32O13

Molecular Weight

591.6 g/mol

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29+/m1/s1/i2D3

InChI Key

VJJPUSNTGOMMGY-RXDYMNELSA-N

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C)O)O)OC)O

Etoposide-d3 is a stable isotope-labeled derivative of etoposide, a semisynthetic podophyllotoxin used primarily as an antineoplastic agent in cancer treatment. Etoposide-d3 serves as an internal standard for the quantification of etoposide in biological samples through techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. The molecular formula for etoposide is C29H32O13C_{29}H_{32}O_{13}, and its structure includes a furan ring and a sugar moiety, which contribute to its biological activity and pharmacokinetics .

, similar to its parent compound, etoposide. Key reactions include:

  • Oxidation: Etoposide can be oxidized to form a quinone derivative, which may play a role in its mechanism of action and toxicity.
  • Hydrolysis: Under certain conditions, etoposide can hydrolyze, leading to the formation of various degradation products.
  • Conjugation: Etoposide can undergo conjugation reactions with glutathione or other nucleophiles, which may influence its pharmacological effects and detoxification processes .

Etoposide-d3 retains the biological activity characteristic of etoposide. It primarily acts as an inhibitor of DNA topoisomerase II, leading to the induction of DNA strand breaks during the cell cycle's S and G2 phases. This inhibition prevents DNA re-ligation, resulting in apoptosis of cancer cells. Etoposide has demonstrated efficacy against various cancers, including testicular cancer and small cell lung cancer . The use of etoposide-d3 as an internal standard allows for precise measurement of etoposide levels in biological matrices, aiding in pharmacokinetic studies.

The synthesis of etoposide-d3 involves the incorporation of deuterium isotopes into the etoposide structure. This is typically achieved through:

  • Isotopic Labeling: Deuterated precursors are utilized in the synthesis process to ensure that specific hydrogen atoms are replaced with deuterium. This method allows for the tracking and quantification of etoposide in various biological studies without altering its chemical properties significantly.
  • Chemical Modifications: Standard synthetic routes for etoposide may be adapted to include deuterated reagents at specific stages of synthesis .

Etoposide-d3 is primarily used in research settings for:

  • Quantification Studies: As an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for accurate measurement of etoposide concentrations in biological fluids.
  • Pharmacokinetic Research: Assisting in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of etoposide.
  • Mechanistic Studies: Investigating the interactions and effects of etoposide on cellular mechanisms and pathways involved in cancer treatment .

Etoposide-d3 can be used to study drug interactions by providing a reliable means to quantify free etoposide levels in the presence of potential interacting substances. Research has shown that etoposide interacts with various proteins and enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects .

Etoposide belongs to a class of compounds known as podophyllotoxins. Here are some similar compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
TeniposidePodophyllotoxinHas a different sugar moiety; used for similar cancers but has distinct pharmacokinetics.
DoxorubicinAnthracyclineDifferent mechanism (intercalation) but used in similar cancer types; cardiotoxicity is a concern.
VincristineVinca alkaloidActs on microtubules rather than DNA; used primarily for hematological malignancies.
IdarubicinAnthracyclineSimilar to doxorubicin but with reduced cardiotoxicity; used for acute myeloid leukemia.

Etoposide's unique mechanism as a topoisomerase II inhibitor differentiates it from these compounds, which act through various other mechanisms affecting cell division or DNA integrity .

Protected Intermediate Synthesis Strategies

The synthesis of etoposide-d3 begins with the preparation of protected intermediates to ensure regioselective deuteration and functional group stability. A pivotal strategy involves the use of benzyl ether-protecting groups on hydroxyl moieties, which shield reactive sites during glycosidic coupling and deuterium incorporation [3]. For example, 4'-demethylepipodophyllotoxin—a key aglycone precursor—is selectively protected at the C4' and C5 positions using benzyl bromide under alkaline conditions [3]. Concurrently, the glucose moiety undergoes deuteration at three positions via catalytic exchange with deuterium oxide (D2O) in the presence of palladium catalysts, achieving >98% isotopic enrichment [2].

The protected aglycone and deuterated glucose intermediates are synthesized separately to avoid cross-reactivity. Critical parameters include:

  • Temperature control: Maintaining reactions at 0–5°C during benzylation prevents over-substitution [3].
  • Solvent selection: Anhydrous dimethylformamide (DMF) enhances solubility of intermediates while minimizing hydrolysis [6].
IntermediateProtecting GroupDeuteration SiteYield (%)
AglyconeBenzyl etherN/A82 [3]
Glucose derivativeAcetylC2, C3, C678 [2]

Glycosidic Coupling Reaction Mechanisms

Glycosidic bond formation between the deuterated glucose and aglycone relies on Schmidt glycosylation, leveraging trichloroacetimidate donors for stereochemical control [6]. The reaction proceeds via a two-step mechanism:

  • Activation: The glucose trichloroacetimidate donor is activated by boron trifluoride diethyl etherate (BF3·Et2O), generating an oxocarbenium ion intermediate [3].
  • Nucleophilic attack: The C4 hydroxyl of the aglycone attacks the anomeric carbon of the glucose donor, yielding a β-oriented glycosidic bond with >95% stereoselectivity [3].

Key optimizations include:

  • Donor-acceptor ratio: A 1.2:1 molar ratio minimizes side reactions [6].
  • Reaction time: 48 hours under nitrogen ensures complete coupling [3].

Deprotection Methodologies for Final Product Isolation

Sequential deprotection is required to unmask functional groups without compromising the deuterium label. Hydrogenolysis with palladium hydroxide (Pd(OH)2/C) under 50 psi H2 removes benzyl ethers quantitatively [3]. Subsequent alkaline hydrolysis (0.1 M NaOH in methanol/water) cleaves acetyl groups, yielding etoposide-d3 [6]. Challenges include:

  • Isotope retention: Deuterium at C2, C3, and C6 remains stable due to non-acidic C–D bonds [2].
  • Byproduct formation: <2% epimerization at C4' is observed, necessitating purification [3].

Chromatographic Purity Assessment (HPLC, UPLC)

Reversed-phase chromatography confirms purity and isotopic integrity:

  • HPLC: A C18 column (5 μm, 250 × 4.6 mm) with acetonitrile/0.1% formic acid gradient (25% → 45% over 30 min) resolves etoposide-d3 (tR = 18.2 min) from non-deuterated analogs (tR = 17.9 min) [5].
  • UPLC: Employing a BEH C18 column (1.7 μm) reduces run time to 10 min while maintaining resolution (RS > 2.0) [5].
MethodColumnMobile PhaseRetention Time (min)Purity (%)
HPLCC18 (5 μm)Acetonitrile/H2O18.299.5 [5]
UPLCBEH C18 (1.7 μm)Acetonitrile/0.1% FA8.799.8 [5]

Spectroscopic Characterization (NMR, HRMS, IR)

Nuclear Magnetic Resonance (NMR):

  • 1H NMR: Deuterium incorporation is confirmed by the absence of protons at δ 3.8–4.2 ppm (C2, C3, C6 glucose protons) [2].
  • 13C NMR: Isotopic shifts of +0.03–0.05 ppm are observed for deuterated carbons [6].

High-Resolution Mass Spectrometry (HRMS):

  • ESI+: m/z 591.5612 [M+H]+ (calculated for C29H29D3O13: 591.5609) [4].

Infrared Spectroscopy (IR):

  • C–D stretching vibrations appear at 2100–2200 cm−1, distinct from C–H stretches [2].

Etoposide-d3 represents a critical advancement in the development of internal standards for quantitative bioanalytical assays. As a deuterium-labeled analog of etoposide, this compound serves as an isotopically labeled internal standard specifically designed for the quantification of etoposide by gas chromatography or liquid chromatography coupled with mass spectrometry techniques [1] [2]. The molecular formula C29H29D3O13 indicates the incorporation of three deuterium atoms into the structure, creating a molecular weight of 591.58 daltons compared to the parent compound [3] [4].

The fundamental principle underlying the application of Etoposide-d3 as an internal standard stems from its structural similarity to the parent compound. Isotopically labeled internal standards provide identical chemical behavior during sample preparation and chromatographic separation while maintaining mass spectroscopic distinction through their altered molecular weight [5]. This characteristic ensures that the internal standard experiences the same extraction efficiency, matrix effects, and analytical losses as the target analyte throughout the entire analytical procedure.

In bioanalytical method development, Etoposide-d3 has demonstrated exceptional utility in liquid chromatography-tandem mass spectrometry applications. The deuterated compound enables accurate quantification by compensating for variations in sample processing, injection volumes, and instrumental response [6]. The isotopic purity of Etoposide-d3 typically exceeds 99% deuterated forms, which is essential for preventing interference with the unlabeled analyte signal [1]. This high isotopic purity requirement ensures that the internal standard does not contribute to the analytical response of the target compound, thereby maintaining the integrity of quantitative measurements.

The application of Etoposide-d3 extends to tissue distribution studies where simultaneous quantification of etoposide in multiple biological matrices is required. Research has demonstrated its successful implementation in mouse plasma and tissue analysis, including liver, kidney, lung, heart, spleen, and brain samples [6]. The internal standard's performance characteristics enable the establishment of lower limits of quantitation as low as 0.5 nanograms per milliliter in plasma and 1 nanogram per gram in tissue samples, demonstrating the enhanced sensitivity achieved through isotope dilution methodology.

Method Validation Parameters for Liquid Chromatography-Tandem Mass Spectrometry Assays

The validation of analytical methods incorporating Etoposide-d3 as an internal standard requires comprehensive evaluation of multiple performance parameters as outlined in International Conference on Harmonization guidelines [7] [8]. These validation parameters ensure that the analytical procedure is suitable for its intended purpose and capable of providing reliable, accurate, and precise results.

Linearity assessment represents a fundamental validation parameter, where calibration curves must demonstrate appropriate correlation coefficients greater than 0.99 across the analytical range [6] [9]. In validated methods employing Etoposide-d3, linearity has been established over concentration ranges spanning three to four orders of magnitude, typically from nanogram per milliliter to microgram per milliliter levels. The coefficient of determination values consistently exceed 0.995, indicating robust linear relationships between analyte concentration and detector response ratios.

Accuracy validation involves the determination of recovery percentages at multiple concentration levels, typically evaluated at 50%, 100%, and 150% of nominal concentrations. Published validation studies report recovery values ranging from 86.35% to 113.44% for etoposide when using deuterated internal standards [10]. These recovery values fall within acceptable limits established by regulatory guidelines, which typically require accuracy within 15% of nominal values for most concentration levels and within 20% for lower limit of quantitation samples.

Precision evaluation encompasses both intra-day and inter-day assessments, with acceptance criteria requiring relative standard deviation values below specified thresholds. Validated methods demonstrate intra-day precision with relative standard deviation values typically below 7%, while inter-day precision maintains similar performance characteristics [11]. The incorporation of Etoposide-d3 as an internal standard significantly contributes to achieving these precision targets by compensating for day-to-day analytical variations.

Specificity and selectivity validation ensures that the analytical method can distinguish the target analyte from potential interfering substances, including metabolites, excipients, and matrix components. The mass spectrometric detection combined with chromatographic separation provides inherent specificity, while the use of multiple reaction monitoring transitions enhances selectivity. Validated methods typically monitor two transitions per analyte to confirm peak identity and eliminate false positive results [12].

The following table summarizes typical validation parameters for Etoposide-d3 analytical methods:

Validation ParameterAcceptance CriteriaTypical Performance
Linearityr² ≥ 0.990.995-0.999
Accuracy85-115% recovery86.35-113.44%
Intra-day PrecisionRSD ≤ 15%<7%
Inter-day PrecisionRSD ≤ 15%<10%
Lower Limit of QuantitationS/N ≥ 100.5-1 ng/mL
Matrix Effect±20%Compensated by IS

Isotope Dilution Mass Spectrometry Optimization

Isotope dilution mass spectrometry represents the gold standard for quantitative analysis, providing unparalleled accuracy and precision through the use of stable isotope-labeled internal standards such as Etoposide-d3 [5]. The optimization of isotope dilution methods requires careful consideration of multiple factors, including isotopic purity, mass spectroscopic parameters, and analytical procedures.

The isotopic purity of Etoposide-d3 constitutes a critical optimization parameter, as contamination with unlabeled compound directly impacts quantitative accuracy. High-resolution mass spectrometry techniques enable the characterization of isotopic purity by monitoring hydrogen-deuterium isotopolog ions [13]. The evaluation reveals the distribution of deuterium incorporation across the molecule, ensuring that the internal standard maintains its analytical integrity throughout storage and use.

Mass spectrometric optimization involves the selection of appropriate ionization conditions, fragmentation patterns, and detection parameters. Electrospray ionization in positive mode typically provides optimal sensitivity for Etoposide-d3, with molecular ion formation at mass-to-charge ratio 592 corresponding to the protonated molecular ion [6]. The fragmentation pattern generates characteristic product ions that enable multiple reaction monitoring transitions, enhancing both specificity and sensitivity.

Collision energy optimization represents a crucial aspect of method development, as it directly influences the intensity and reproducibility of product ion formation. Typical collision energy values range from 20 to 30 electron volts, depending on the specific mass spectrometric instrument and conditions employed [12]. The optimization process involves systematic evaluation of collision energy values to maximize signal intensity while maintaining reproducible fragmentation patterns.

The optimization of chromatographic conditions ensures adequate separation of the analyte and internal standard from potential interfering compounds. Reversed-phase liquid chromatography using C18 stationary phases provides effective retention and separation, with mobile phase compositions typically consisting of acetonitrile-water mixtures containing formic acid or ammonium acetate buffers [10]. The retention time differences between isotopically labeled and unlabeled compounds are typically minimal, ensuring similar matrix effects and chromatographic behavior.

Sample preparation optimization focuses on maximizing extraction efficiency while minimizing matrix effects. Liquid-liquid extraction using organic solvents such as methyl tert-butyl ether or chloroform has demonstrated effective recovery of both analyte and internal standard [6]. Protein precipitation methods using acetonitrile or methanol provide simpler sample preparation with acceptable recovery and minimal matrix effects when combined with appropriate internal standard correction.

Cross-Validation with Alternative Analytical Standards

Cross-validation studies employing alternative analytical standards provide essential verification of method accuracy and reliability when using Etoposide-d3 as the primary internal standard. These comparative assessments ensure that the isotopically labeled standard provides equivalent performance to other established internal standards and validates the overall analytical approach.

Comparative validation studies have evaluated Etoposide-d3 against structurally related compounds such as teniposide, which has been historically employed as an internal standard for etoposide quantification [14]. The cross-validation results demonstrate that deuterated internal standards provide superior compensation for matrix effects and analytical variations compared to structurally similar but chemically distinct internal standards. The isotopic labeling ensures identical extraction behavior and chromatographic retention, eliminating potential bias introduced by differential recovery or matrix effects.

Alternative internal standards evaluated in cross-validation studies include other topoisomerase inhibitor analogs and synthetic compounds with similar physicochemical properties. However, these alternatives often exhibit different extraction efficiencies, chromatographic behavior, or matrix susceptibility compared to the target analyte. The comparative analysis consistently demonstrates the superiority of isotopically labeled standards in providing accurate and precise quantitative results across diverse sample matrices and analytical conditions.

Method comparison studies between different analytical platforms further validate the utility of Etoposide-d3 as an internal standard. High-performance liquid chromatography with ultraviolet detection methods have been compared to liquid chromatography-tandem mass spectrometry approaches using the deuterated internal standard [15]. The results indicate that mass spectrometric methods with isotopic internal standards provide enhanced sensitivity, specificity, and precision compared to conventional detection methods.

The robustness of Etoposide-d3 as an internal standard has been verified through inter-laboratory validation studies, where multiple analytical laboratories employ the same internal standard in identical or similar analytical methods. These collaborative studies demonstrate the transferability and reproducibility of methods employing isotopically labeled internal standards across different instrumental platforms and analytical environments.

Cross-validation with reference materials and certified standards provides additional confirmation of method accuracy. The comparison of results obtained using Etoposide-d3 against certified reference materials demonstrates excellent agreement, with relative differences typically below 5%. This level of agreement validates the appropriateness of the isotopic internal standard for regulatory and clinical applications requiring the highest levels of analytical accuracy and traceability.

The following comparative data table illustrates the performance characteristics of different internal standard approaches:

Internal Standard TypeMatrix Effect CompensationPrecision (RSD)Accuracy (% Recovery)Method Transferability
Etoposide-d3Excellent2-5%95-105%High
TeniposideGood5-10%90-110%Moderate
Synthetic AnalogModerate8-15%85-115%Low
No Internal StandardPoor15-25%75-125%Very Low

XLogP3

0.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

591.20312131 g/mol

Monoisotopic Mass

591.20312131 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-08-2024

Explore Compound Types